gamma-Lactam(11)-hgh(6-13)
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Overview
Description
Gamma-Lactam(11) human growth hormone (6-13) is a synthetic peptide derivative of human growth hormoneIt is released from the pituitary gland and affects various aspects of human metabolism, including lipolysis, protein synthesis, and glucose metabolism . Gamma-lactam moieties are present in a large number of biologically active compounds, making them of high interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Lactam(11)-hgh(6-13) involves the combination of bioinformatics design and molecular genetics. The protein A signal peptide from Staphylococcus aureus is modified and fused to the mature human growth hormone coding region. The recombinant human growth hormone is then expressed in Escherichia coli and successfully secreted into the medium through the Sec pathway .
Industrial Production Methods: Industrial production of gamma-Lactam(11)-hgh(6-13) typically involves recombinant DNA technology. The recombinant human growth hormone is produced in suitable hosts, such as bacteria, yeast, or mammalian cells, and secreted into the extracellular space. This method ensures the production of the active form of the protein and endotoxin-free preparation .
Chemical Reactions Analysis
Types of Reactions: Gamma-lactams undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the gamma-lactam moiety to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of gamma-lactams include dioxazolone reagents, which are used for the selective functionalization of unreactive aliphatic C-H bonds. Engineered myoglobin variants serve as excellent biocatalysts for these transformations, yielding the desired lactam products in high yields with high enantioselectivity .
Major Products Formed: The major products formed from these reactions include various gamma-lactam derivatives with enhanced biological activity and stability. These derivatives are of high interest in medicinal chemistry due to their broad range of biological activities .
Scientific Research Applications
Gamma-Lactam(11) human growth hormone (6-13) has a wide range of scientific research applications. In chemistry, it is used for the synthesis of functionalized gamma-lactams, which have great potential in medicinal chemistry . In biology and medicine, gamma-Lactam(11)-hgh(6-13) is used for the treatment of diseases associated with human growth hormone deficiency . It is also used in the production of recombinant human growth hormone for therapeutic purposes . In industry, gamma-lactams are used as building blocks for the design and synthesis of novel amino acids, alkaloids, and peptidomimetic compounds .
Mechanism of Action
The mechanism of action of gamma-Lactam(11)-hgh(6-13) involves binding to the growth hormone receptor, which results in the dimerization of the receptor and stimulates the tyrosine phosphorylation of the kinase Jak 2. This phosphorylation activates the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway, leading to various biological effects .
Comparison with Similar Compounds
Gamma-Lactam(11) human growth hormone (6-13) is unique due to its combination of gamma-lactam moiety and human growth hormone peptide sequence. Similar compounds include other gamma-lactam derivatives and human growth hormone analogs. Gamma-lactams, such as beta-lactams, delta-lactams, and epsilon-lactams, are important for drug design due to their potential therapeutic applications in various fields, including cancer, diabetes, and infectious diseases . Human growth hormone analogs, such as recombinant human growth hormone, are used for the treatment of growth hormone deficiency and other related conditions .
Properties
CAS No. |
136101-07-0 |
---|---|
Molecular Formula |
C39H64N12O9 |
Molecular Weight |
845 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C39H64N12O9/c1-21(2)16-25(40)33(55)50-30(20-52)37(59)46-26(12-9-14-44-39(42)43)34(56)48-28(17-22(3)4)35(57)49-29(18-24-10-7-6-8-11-24)36(58)47-27-13-15-51(38(27)60)19-31(53)45-23(5)32(41)54/h6-8,10-11,21-23,25-30,52H,9,12-20,40H2,1-5H3,(H2,41,54)(H,45,53)(H,46,59)(H,47,58)(H,48,56)(H,49,57)(H,50,55)(H4,42,43,44)/t23-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
MRDQQZCBDIHLGU-RQKKIUEJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CN1CC[C@@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCN(C2=O)CC(=O)NC(C)C(=O)N)N |
136101-07-0 | |
Synonyms |
gamma-lactam(11) human growth hormone (6-13) gamma-lactam(11)-hGH(6-13) gamma-lactam(11)-hGH(6-13) peptide |
Origin of Product |
United States |
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